trans-Ned 19

Vue d'ensemble

Description

trans-Ned 19: est un composé chimique connu pour son rôle d'antagoniste puissant et sélectif de l'ouvreur de canal calcique endogène, l'acide nicotinique adénine dinucléotide phosphate. Ce composé réduit le flux calcique normal médié par l'acide nicotinique adénine dinucléotide phosphate sans bloquer directement les canaux calciques . Il est largement utilisé dans la recherche pour étudier les fonctions de la signalisation de l'acide nicotinique adénine dinucléotide phosphate dans divers types de cellules .

Applications De Recherche Scientifique

trans-Ned 19 has a wide range of scientific research applications, including:

Mécanisme D'action

Target of Action

Trans-Ned 19 is a potent and selective inhibitor of the nicotinic acid adenine dinucleotide phosphate (NAADP) receptor . NAADP is an endogenous calcium channel opener, and its receptors are found in various mammalian tissues, including pancreatic, brain, and cardiac tissue .

Mode of Action

This compound acts as an antagonist of the NAADP receptor, thereby reducing the normal NAADP-mediated calcium flux without blocking calcium channels directly . It inhibits NAADP-mediated Ca2+ release with an IC50 of 6nM . It also inhibits [32P]NAADP binding with an IC50 of 0.4nM .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the NAADP signaling pathway . By inhibiting NAADP-mediated calcium release, this compound disrupts the normal functioning of this pathway, which plays a crucial role in various cellular processes, including T-cell activation .

Pharmacokinetics

, which suggests it can readily cross cell membranes and reach its target sites. It is soluble in DMSO or 100% ethanol , indicating potential routes for administration.

Result of Action

This compound has been shown to regulate T-cell differentiation and effector function . Specifically, partial blockade of NAADP signaling in naïve CD4+ T cells in vitro promoted the differentiation of Th17 cells . This compound also promoted the production of IL-10, co-expression of LAG-3 and CD49b, and increased the suppressive capacity of Th17 cells . Moreover, it was shown that NAADP inhibition promotes conversion of Th17 cells into regulatory T cells in vitro and in vivo .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in DMSO or 100% ethanol suggests that the presence of these solvents can affect its bioavailability and efficacy.

Analyse Biochimique

Biochemical Properties

trans-Ned 19 plays a significant role in biochemical reactions, particularly those involving calcium signaling . It interacts with the NAADP receptor, inhibiting NAADP-mediated calcium release . This interaction is non-competitive, and this compound has been found to be a potent inhibitor of this process .

Cellular Effects

This compound has various effects on cells and cellular processes. It influences cell function by blocking NAADP signaling, thereby inhibiting calcium release . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the NAADP receptor on lysosomes . This binding competitively antagonizes activation by NAADP, inhibiting calcium release . It does not affect either IP3-mediated calcium release or cyclic ADP-ribose-mediated calcium release .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound continues to inhibit NAADP-mediated calcium release

Metabolic Pathways

This compound is involved in the NAADP signaling pathway, interacting with the NAADP receptor

Transport and Distribution

It is known to bind to the NAADP receptor on lysosomes

Subcellular Localization

This compound binds to the NAADP receptor on lysosomes This suggests that it is localized to lysosomes within the cell

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles: La synthèse du trans-Ned 19 implique plusieurs étapes, à partir de matières premières disponibles dans le commerce. Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour garantir la stéréochimie et la pureté souhaitées du produit final .

Méthodes de production industrielle: Bien que les méthodes de production industrielle spécifiques pour le this compound ne soient pas largement documentées, le composé est synthétisé dans les laboratoires de recherche en utilisant des techniques standard de synthèse organique. Le processus implique plusieurs étapes de purification, notamment la recristallisation et la chromatographie, pour obtenir une pureté et un rendement élevés .

Analyse Des Réactions Chimiques

Types de réactions: trans-Ned 19 subit diverses réactions chimiques, notamment:

Oxydation: Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction: Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels sur la molécule.

Réactifs et conditions courants:

Oxydation: Des oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés.

Réduction: Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium aluminium sont généralement utilisés.

Substitution: Des réactifs tels que les halogènes ou les agents alkylants peuvent être utilisés dans des conditions contrôlées.

Principaux produits: Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés avec des groupes fonctionnels modifiés, tandis que les réactions de substitution peuvent introduire de nouveaux substituants sur les cycles aromatiques .

Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment:

Mécanisme d'action

This compound exerce ses effets en agissant comme un antagoniste du récepteur de l'acide nicotinique adénine dinucléotide phosphate. Il inhibe la liaison de l'acide nicotinique adénine dinucléotide phosphate à son récepteur, bloquant ainsi la libération de calcium médiée par cette molécule de signalisation. Cette inhibition affecte divers processus cellulaires, notamment la différenciation des lymphocytes T, l'autophagie et l'homéostasie du glucose .

Comparaison Avec Des Composés Similaires

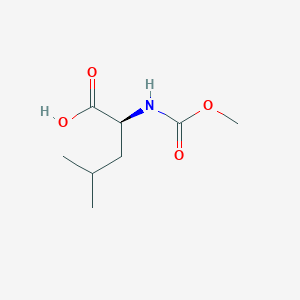

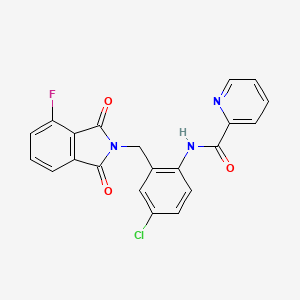

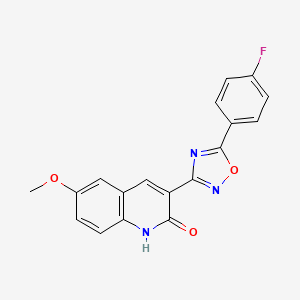

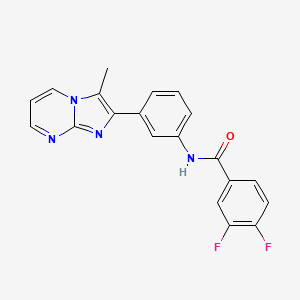

Composés similaires:

Unicité: this compound est unique en raison de sa forte puissance et de sa sélectivité en tant qu'antagoniste de l'acide nicotinique adénine dinucléotide phosphate. Il a une concentration inhibitrice (CI50) inférieure à celle de son isomère cis-Ned 19, ce qui le rend plus efficace pour bloquer la libération de calcium médiée par l'acide nicotinique adénine dinucléotide phosphate .

Propriétés

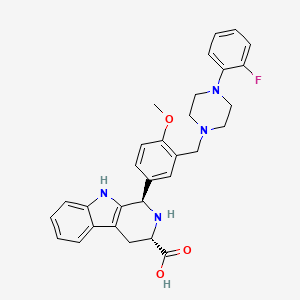

IUPAC Name |

(1R,3S)-1-[3-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H31FN4O3/c1-38-27-11-10-19(16-20(27)18-34-12-14-35(15-13-34)26-9-5-3-7-23(26)31)28-29-22(17-25(33-28)30(36)37)21-6-2-4-8-24(21)32-29/h2-11,16,25,28,32-33H,12-15,17-18H2,1H3,(H,36,37)/t25-,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUHCEERDBRGPQZ-LBNVMWSVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2C3=C(CC(N2)C(=O)O)C4=CC=CC=C4N3)CN5CCN(CC5)C6=CC=CC=C6F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)[C@@H]2C3=C(C[C@H](N2)C(=O)O)C4=CC=CC=C4N3)CN5CCN(CC5)C6=CC=CC=C6F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H31FN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501102307 | |

| Record name | NED-19 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501102307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

514.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354235-96-3 | |

| Record name | (1R,3S)-1-[3-[[4-(2-Fluorophenyl)-1-piperazinyl]methyl]-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1354235-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NED-19 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501102307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

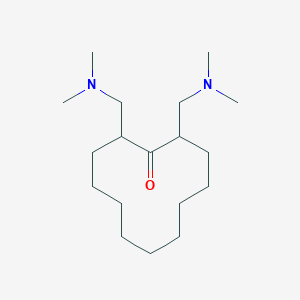

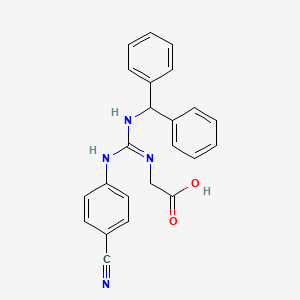

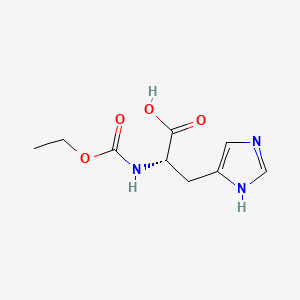

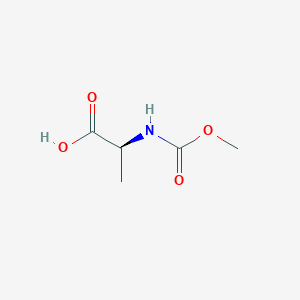

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.